7-Iodoquinazolin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6IN3 |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
7-iodoquinazolin-4-amine |
InChI |
InChI=1S/C8H6IN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) |
InChI Key |
FNLLQHPTBMVOHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=CN=C2N |
Origin of Product |
United States |
The Quinazoline Core: a Privileged Scaffold in Chemical Research
The quinazoline (B50416) framework, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, holds a distinguished position in the realm of chemical research, particularly in medicinal chemistry. omicsonline.orgmdpi.com This structural motif is often referred to as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. researchgate.netnih.gov The inherent stability of the quinazoline nucleus, combined with its capacity for diverse functionalization at various positions, has made it an attractive starting point for the design and synthesis of new therapeutic agents. omicsonline.orgresearchgate.net
The versatility of the quinazoline core is underscored by its presence in a wide array of compounds that exhibit a broad spectrum of pharmacological activities. nih.gov Consequently, the quinazoline skeleton is a cornerstone in the development of numerous clinically approved drugs. mdpi.com The 4-aminoquinazoline core, in particular, is a well-established pharmacophore, recognized for its widespread applications in medicinal chemistry. nih.gov
Table 1: Selected Marketed Drugs Featuring the Quinazoline Scaffold
| Drug Name | Therapeutic Application |
| Gefitinib (B1684475) | Anticancer |
| Erlotinib | Anticancer |
| Afatinib | Anticancer |
| Lapatinib | Anticancer |
| Prazosin | Antihypertensive |
| Doxazosin | Antihypertensive |
| This table is for illustrative purposes and does not represent an exhaustive list. |
Significance of Halogenated Quinazoline Derivatives in Advanced Chemical Research
The strategic introduction of halogen atoms into organic molecules is a powerful tool in modern chemical research, and quinazoline (B50416) derivatives are no exception. Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org Approximately a quarter of all new drugs contain at least one halogen atom, highlighting the importance of this chemical modification. rsc.org
The iodine atom, in particular, offers unique characteristics when incorporated into a quinazoline framework. Due to its size and polarizability, iodine can participate in so-called "halogen bonds," a type of non-covalent interaction that can contribute to the binding of a molecule to its biological partner. rsc.org In the context of drug design, iodo-substitution has been explored for its potential in developing anticancer agents, owing to iodine's high atomic number and the potential for specific uptake in certain tissues. nih.gov Research has demonstrated that the biological effect of halogenation on quinazoline derivatives can be finely tuned depending on the position and nature of other substituents on the molecule. acs.org
Molecular Design and Structure Activity Relationship Investigations of 7 Iodoquinazolin 4 Amine Derivatives
Systematic Structural Modifications of 7-Iodoquinazolin-4-amine Analogues
The quinazoline (B50416) scaffold serves as a foundational structure for numerous kinase inhibitors. nih.gov The systematic modification of this compound analogues has been a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. These modifications can be broadly categorized by their location on the molecule.
Variations at the Quinazoline Core
The quinazoline ring system itself is a critical determinant of activity, and substitutions at positions other than 4 and 7 can significantly modulate the molecule's properties. Modifications at the 6-position, adjacent to the 7-iodo group, are common. For instance, the introduction of small, electron-donating groups like methoxy (B1213986) (-OCH3) at the 6-position, in conjunction with the 7-iodo substituent, has been explored to fine-tune the electronic environment of the heterocyclic core. This can influence the basicity of the quinazoline nitrogen atoms, which are often involved in crucial hydrogen bonding interactions with the hinge region of protein kinases.
Substituent Effects at the 4-Amino Position
The 4-amino group is a pivotal interaction point, frequently elaborated into a larger substituted aniline (B41778) (anilino) moiety, which typically occupies the ATP-binding site of kinases. researchgate.net The nature of the substituents on this aniline ring dramatically affects the inhibitor's potency and selectivity.
Research has shown that linking different heteroaromatic, aromatic, or aliphatic moieties to the 4-amino position of the iodoquinazoline scaffold leads to a wide range of cytotoxic activities. nih.govresearchgate.net For example, derivatives incorporating moieties like furan, thiophene, or substituted phenyl rings have been synthesized and evaluated. The electronic and steric properties of these substituents are critical. Small, lipophilic groups on the aniline ring are often favored for potent inhibition. researchgate.net
The following table illustrates the effect of different substituents at the 4-amino position on the inhibitory activity against EGFR and VEGFR-2 kinases for certain 6-iodoquinazoline (B1454157) derivatives, which provides insight into the principles applicable to 7-iodo analogues.
| Compound ID | 4-Amino Substituent | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 9c | N-alkyl acetamide (B32628) with terminal furan | VEGFR-2 | 0.85 | nih.gov |
| Compound 9c | N-alkyl acetamide with terminal furan | EGFRT790M | 0.22 | nih.gov |
| Compound 9d | N-alkyl acetamide with terminal thiophene | EGFRT790M | 0.26 | nih.gov |
| Compound 6d | N-linked 4-fluorophenyl group | EGFRT790M | 0.35 | nih.gov |
| Compound 8d | N-linked 4-chlorophenyl group | EGFRT790M | 0.42 | nih.gov |
Role of the 7-Iodo Substituent in Modulating Molecular Interactions
The iodine atom at the 7-position is not merely a bulky substituent; it plays a specific and significant role in molecular interactions through a phenomenon known as halogen bonding. nih.gov A halogen bond is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) acts as a Lewis acid, interacting with a Lewis base such as a backbone carbonyl oxygen in a protein. nih.govacs.org
This interaction can be highly directional and contribute significantly to the binding affinity and selectivity of an inhibitor. acs.org In the context of kinase inhibitors, the 7-iodo substituent can form a halogen bond with residues in the ATP-binding pocket, providing an additional anchor point that stabilizes the ligand-protein complex. semanticscholar.org The strength of this bond is tunable, with iodine generally forming stronger halogen bonds than lighter halogens like chlorine or bromine, which can translate to increased potency. acs.org Beyond halogen bonding, the large, lipophilic nature of the iodine atom can also lead to favorable van der Waals or hydrophobic interactions within the binding site.
Bioisosteric Replacements within the Iodoquinazoline Scaffold
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to optimize physicochemical and pharmacokinetic properties. patsnap.compreprints.org For the 7-iodo substituent, several bioisosteric replacements can be considered.
Influence of Conformational Flexibility on Molecular Recognition
The ability of a molecule to adopt a specific three-dimensional conformation to fit optimally into a binding site is crucial for its biological activity. The conformational flexibility of this compound derivatives is largely dictated by the nature of the side chains, particularly the substituent at the 4-amino position.
Introducing flexible linkers, such as alkyl chains, between the quinazoline core and a terminal ring system can allow the molecule to adopt various conformations, potentially accessing deeper regions of a binding pocket. nih.gov Conversely, rigidifying the structure, for example by annelating an additional ring at the 6 and 7-positions, can lock the molecule into a specific, bioactive conformation, which may increase potency and selectivity. researchgate.net
Computational studies have revealed that the most active conformation of a drug is not always its lowest energy state in solution. nih.gov Therefore, a degree of conformational flexibility is often beneficial, allowing the molecule to overcome small energy barriers to adopt the ideal binding pose upon interacting with its biological target. This balance between rigidity and flexibility is a key consideration in the design of advanced 7-iodoquinazoline-4-amine analogues.
Quantitative Structure-Activity Relationship (QSAR) Analyses for Iodoquinazoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For iodoquinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. ijper.orgunar.ac.id
In a typical QSAR study for this class of compounds, a dataset of analogues with known inhibitory activities is aligned based on the common quinazoline core. nih.gov The models then calculate various molecular descriptors for each compound, such as:
Steric fields: Describing the shape and size of the molecules.
Electrostatic fields: Mapping the distribution of positive and negative charges.
Hydrophobic fields: Indicating regions that prefer to interact with non-polar environments.
Hydrogen bond donor/acceptor fields: Identifying areas capable of forming hydrogen bonds.
The resulting QSAR model can generate contour maps that visualize regions where modifications would be predicted to increase or decrease activity. For 7-iodoquinazoline (B2663516) derivatives, a QSAR model would likely highlight the importance of the electrostatic field around the 7-iodo position, confirming the role of halogen bonding. It would also define the optimal steric and electronic properties for the substituent at the 4-amino position. ijper.org These models serve as powerful predictive tools, guiding the design of new, more potent analogues with a higher probability of success, thereby streamlining the drug discovery process. nih.gov
Exploration of Biological Target Modulation by 7 Iodoquinazolin 4 Amine Analogues
Kinase Inhibition Profiling and Mechanistic Studies (In vitro)
Quinazoline (B50416) derivatives have been a focal point in medicinal chemistry for their capacity to inhibit a wide array of protein kinases. japsonline.com These compounds predominantly function as ATP-competitive inhibitors, targeting the kinase domain of various receptors involved in cellular proliferation, differentiation, and survival. mdpi.comnih.govtandfonline.com The versatility of the quinazoline nucleus has allowed for the development of compounds that can target multiple kinases simultaneously or exhibit high selectivity for a specific target. tbzmed.ac.irtbzmed.ac.ir
The quinazoline core is a well-established pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR), a key player in tumor development and progression. tbzmed.ac.irnih.gov Analogues of 7-iodoquinazolin-4-amine act as EGFR tyrosine kinase inhibitors (TKIs) by binding to the ATP pocket of the kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways. tandfonline.comcellsignal.com Several clinically approved drugs, including gefitinib (B1684475) and erlotinib, are based on this quinazoline structure. tandfonline.comnih.gov
A significant challenge in EGFR-targeted therapy is the emergence of resistance, often through mutations like the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP. japsonline.comnih.gov Research has focused on developing novel quinazoline derivatives capable of overcoming this resistance. nih.gov For instance, certain cinnamamide-quinazoline derivatives and other 4-arylamino-quinazoline derivatives have been synthesized to effectively inhibit both wild-type (wt) and mutant forms of EGFR. nih.gov
Table 1: In vitro Inhibitory Activity of Selected Quinazoline Analogues against EGFR
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 8 | EGFRwt | 0.8 nM | nih.gov |
| Compound 8 | EGFRT790M/L858R | 2.7 nM | nih.gov |
| Compound 6d | EGFR | 0.069 µM | nih.gov |
| Thiourea analogue 7a/7b | EGFR | 0.01 µM | japsonline.com |
| Erlotinib (Reference) | EGFR | 0.045 µM | nih.gov |
Overexpression of Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family, is a driver in several cancers. nih.gov Consequently, quinazoline derivatives have been designed to function as dual EGFR/HER2 inhibitors. nih.govekb.eg Lapatinib is a clinically approved quinazoline-based TKI that inhibits both EGFR and HER2. tandfonline.com
Achieving selectivity for HER2 over EGFR remains a significant research goal to potentially reduce side effects associated with EGFR inhibition. nih.gov Strategies to enhance HER2 selectivity include bioisosteric replacement within the quinazoline scaffold. For example, replacing a quinoline (B57606) moiety with an isoquinoline (B145761) has led to novel derivatives with significantly improved selectivity for HER2 over EGFR, demonstrating enhanced anti-proliferative effects in HER2-dependent cancer cells. nih.gov These modifications can improve cellular activity and metabolic stability. nih.gov
Table 2: In vitro Activity of Isoquinoline-Tethered Quinazoline Analogues against HER2
| Compound | Target Cell Line | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Isoquinoline 14a | SKBR3 (HER2-dependent) | 103 nM | nih.gov |
| Compound 14f | Showed more potent inhibition of HER2 phosphorylation than lapatinib | nih.gov |
The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer, making it a prime target for therapeutic intervention. nih.govmdpi.com The p110α isoform of PI3K, encoded by the PIK3CA gene, is often mutated and overexpressed in human cancers. nih.gov Quinazoline derivatives have been developed as potent inhibitors of PI3K, with some showing selectivity for the PI3Kα isoform. nih.govnih.govnih.gov
The inhibition of PI3Kα by these compounds blocks the PI3K/Akt pathway, leading to the suppression of cell proliferation, cell cycle arrest, and the induction of apoptosis. nih.gov For example, a series of 4-aminoquinazoline derivatives were synthesized, with compound 6b showing potent and selective inhibitory activity against PI3Kα. nih.gov This compound effectively suppressed the PI3K/Akt pathway in HCT116 cells, induced G1 cell cycle arrest, and triggered apoptosis through a mitochondrial-dependent pathway. nih.gov
Table 3: In vitro Inhibitory Activity of Quinazoline Analogues against PI3Kα
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 6b | PI3Kα | 13.6 nM | nih.gov |
| Compound (S)-C5 | PI3Kα | Potent Activity | nih.gov |
| Compound (S)-C8 | PI3Kα | Potent Activity | nih.gov |
| Compound 27 | PI3Kα | Significant activity in the micromolar range | nih.gov |
As a critical downstream component of the PI3K/Akt pathway, the mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, metabolism, and proliferation. mdpi.commdpi.com Given the interconnectedness of the pathway, inhibitors of PI3K often lead to the modulation of mTOR signaling. nih.gov Some quinazoline derivatives have been shown to directly inhibit both PI3Ks and mTOR. nih.gov
Table 4: Modulatory Effects of Quinazoline Analogues on the mTOR Pathway
| Compound | Effect | Effective Concentration | Reference |
|---|---|---|---|
| Compound 7c | Inhibition of mTOR phosphorylation | 125–250 nM | mdpi.com |
| Compound 7c | Inhibition of S6K phosphorylation | 125–250 nM | mdpi.com |
| Compound (S)-C5 | Potent mTOR inhibition | Not specified | nih.gov |
| Compound (S)-C8 | Potent mTOR inhibition | Not specified | nih.gov |
Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate various stages of cell division, and their overexpression is common in many cancers. mdpi.com The quinazoline scaffold has been successfully utilized to develop potent inhibitors of Aurora kinases. nih.govmdpi.com Some analogues act as dual inhibitors of both Aurora A and Aurora B, while others have been designed to be selective for a specific isoform to potentially mitigate toxicity. mdpi.comnih.gov
The 4-aminoquinazoline derivative ZM447439 was one of the early compounds identified as a dual inhibitor of Aurora A and B. mdpi.com More recent research has led to the development of multi-kinase inhibitors based on the quinazoline structure, such as BPR1K871, which potently inhibits both Aurora kinases and Fms-like tyrosine kinase 3 (FLT3). researchgate.net The fusion of a benzimidazole (B57391) ring to the aminoquinazoline scaffold is another strategy that may confer Aurora kinase targeting. frontiersin.org
Table 5: In vitro Inhibitory Activity of Quinazoline Analogues against Aurora Kinases
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| ZM447439 | Aurora A/B | 0.1 µM | mdpi.com |
| Barasertib (AZD1152) | Aurora B | 0.37 nM | mdpi.com |
| BPR1K871 | Aurora A | 22 nM | researchgate.net |
| BPR1K871 | Aurora B | 13 nM | researchgate.net |
| Compound 6e | Most potent among tested derivatives against Aurora A | nih.gov |
Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process. tbzmed.ac.irtbzmed.ac.ir The quinazoline scaffold has been extensively used to create potent VEGFR-2 inhibitors, which function by blocking the ATP-binding site in the kinase domain, thus inhibiting receptor autophosphorylation and downstream signaling. mdpi.comnih.gov
Many quinazoline-based compounds have been developed as dual or multi-target inhibitors, simultaneously targeting VEGFR-2 and other kinases like EGFR. nih.govtbzmed.ac.ir Vandetanib is a clinically approved drug that targets both VEGFR-2 and EGFR. tbzmed.ac.irtandfonline.com The design of these inhibitors often incorporates specific pharmacophoric features, such as a flat heteroaromatic quinazoline moiety, a central linker, and hydrogen bond acceptors/donors to optimize binding to the VEGFR-2 active site. tandfonline.com
Table 6: In vitro Inhibitory Activity of Quinazoline Analogues against VEGFR-2
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 11d | VEGFR-2 | 5.49 µM | nih.gov |
| Naphthyl-substituted derivative (37) | VEGFR-2 | 30 nM | mdpi.com |
| Compound 3i | VEGFR-2 | 0.120 µM | tandfonline.com |
| Compound 3j | VEGFR-2 | 0.197 µM | tandfonline.com |
| Sorafenib (Reference) | VEGFR-2 | 0.088 µM | tandfonline.com |
Cyclin G Associated Kinase (GAK) and STE20-like Kinase (SLK/STK10) Modulation
Analogues based on the 4-anilinoquinazoline (B1210976) scaffold have been investigated for their inhibitory activity against a range of kinases, including Cyclin G Associated Kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and serine/threonine-protein kinase 10 (STK10). nih.govnactem.ac.uk These kinases are often collateral targets of kinase inhibitors designed for other primary targets like the epidermal growth factor receptor (EGFR). nih.gov A systematic study of 4-anilinoquin(az)olines has provided insights into the structure-activity relationships (SAR) governing their interaction with GAK, SLK, and STK10. nih.govbiorxiv.org
The core structure, consisting of a quinazoline ring linked to an aniline (B41778) moiety at the 4-position, serves as a foundational scaffold for these inhibitors. Modifications at various positions on both the quinazoline and aniline rings have been shown to significantly influence inhibitory potency and selectivity. For instance, a series of 4-anilinoquin(az)olines were synthesized and evaluated to better understand the SAR for these off-target kinases. nih.govresearchgate.net
The following table summarizes the inhibitory activities of selected 4-anilinoquinazoline analogues against GAK, SLK, and STK10.
| Compound | Modifications | GAK IC50 (nM) | SLK IC50 (nM) | STK10 IC50 (nM) |
|---|---|---|---|---|
| 1 | 6,7-dimethoxy quinazoline with 3-ethynyl aniline | 14 | 130 | 23 |
| 2 | 6,7-dimethoxy quinazoline with 3-bromo aniline | 28 | 720 | 190 |
| 3 | 6,7-dimethoxy quinazoline with 3-methoxy aniline | 26 | >10000 | 1100 |
| 4 | 6-trifluoromethyl quinazoline with 3-ethynyl aniline | 180 | 380 | 20 |
| 5 | 6-trifluoromethyl quinazoline with 3-bromo aniline | 250 | 1800 | 220 |
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response. nih.gov Consequently, IRAK4 has emerged as an attractive therapeutic target for inflammatory diseases. nih.gov Medicinal chemistry efforts have led to the identification of quinazoline-based inhibitors of IRAK4. nih.gov Through high-throughput screening and structure-based drug design, orally bioavailable quinazoline derivatives with excellent pharmacokinetic profiles and high kinase selectivity have been developed. nih.gov These compounds have demonstrated efficacy in in vivo models of inflammation. nih.gov
While specific IC50 values for a series of this compound analogues are not detailed in the provided search results, the general applicability of the quinazoline scaffold for IRAK4 inhibition is well-established. For example, diaminonicotinamide derivatives have been the subject of 3D-QSAR studies to design novel IRAK4 inhibitors, with some candidates like PF-06650833 (IC50 = 0.2 nM) and BMS-986126 (IC50 = 5.3 nM) advancing to clinical trials. mdpi.com
Enzyme Inhibition Profiles and Mechanistic Elucidations (In vitro)
DNA Topoisomerase II Inhibition
DNA topoisomerase II (topo II) is a vital enzyme that modulates DNA topology and is a validated target for anticancer drugs. nih.govacs.org A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase II. nih.govacs.org Unlike many clinically used topo II-targeted drugs that act as poisons by stabilizing the enzyme-DNA cleavage complex, these tetrahydroquinazolines inhibit the enzyme's function without inducing DNA damage. nih.govacs.org
Structure-activity relationship studies have revealed key structural features necessary for potent topo II inhibition. A lead compound, ARN-21934, demonstrated an IC50 of 2 µM for the inhibition of DNA relaxation, a significant improvement over the anticancer drug etoposide (B1684455) (IC50 = 120 µM). nih.govacs.org Notably, this compound exhibits approximately 100-fold selectivity for the topo IIα isoform over the topo IIβ isoform. nih.govacs.org
The inhibitory activities of selected tetrahydroquinazoline (B156257) derivatives against topoisomerase IIα are presented in the table below.
| Compound | Modifications | Topoisomerase IIα IC50 (µM) |
|---|---|---|
| 1 | N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine | 160 |
| ARN-21934 (14) | Further optimized 6-amino-tetrahydroquinazoline | 2 |
Other studies have also explored pyrimidoquinazoline analogues as topoisomerase II inhibitors, indicating the broad potential of the quinazoline scaffold in targeting this enzyme. researchgate.netacs.org Furthermore, new series of 1,2,4-triazolo[4,3-c]quinazoline derivatives have been designed and synthesized as potential DNA intercalators and Topo II inhibitors. nih.gov
Dihydrofolate Reductase Modulation
Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism and has been a long-standing target for anticancer and antimicrobial drugs. A number of quinazoline analogues have been designed and evaluated as DHFR inhibitors. nih.govnih.govacs.org These compounds are designed to mimic the structure of methotrexate, a potent DHFR inhibitor. nih.gov
Quantitative structure-activity relationship (QSAR) studies have been conducted on various series of quinazoline inhibitors of DHFR to understand the structural requirements for potent inhibition. nih.govnih.govacs.org These studies have led to the development of models that can predict the biological activity of new analogues. nih.gov For instance, a study on 35 substituent-diverse quinazolines showed a strong correlation between molecular shape and inhibitory activity against rat liver DHFR. nih.govacs.org
A series of novel 4(3H)-quinazolinone analogues were synthesized and evaluated for their ability to inhibit mammalian DHFR. nih.gov The most active compounds from this series are detailed in the table below.
| Compound | DHFR IC50 (µM) |
|---|---|
| 28 | 0.5 |
| 30 | 0.4 |
| 31 | 0.4 |
More recent research on quinazolinone‐based derivatives has also identified potent DHFR inhibitors, with compound 3e showing an IC50 value of 0.527 ± 0.028 µM against human DHFR. researchgate.net
Poly-(ADP-ribose) Polymerase (PARP) Inhibition
Poly-(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a significant class of anticancer agents. rsc.orgrjpbr.com The 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of the approved PARP inhibitor, Olaparib. rsc.org This has led to the development of a new series of quinazolinone-based derivatives with potent PARP-1 inhibitory activity. rsc.orgresearchgate.net
Structure-activity relationship studies have shown that substituents at the 8-position of the 2-arylquinazolin-4-one core can confer selectivity for tankyrases (members of the PARP superfamily) over PARP-1/2. nih.gov Specifically, an 8-methyl group combined with a 4'-hydrophobic or electron-withdrawing group on the 2-aryl ring provides the most potency and selectivity towards tankyrases. nih.gov
A study on a series of quinazolinone derivatives identified compounds with significant PARP-1 inhibitory activity, as shown in the table below.
| Compound | PARP-1 IC50 (nM) |
|---|---|
| Olaparib (Reference) | 27.89 |
| 12c | 30.38 |
Another study identified 4-Hydroxyquinazoline derivatives as dual BET/PARP1 inhibitors, with compound BP44 showing high selectivity for both targets. nih.gov Additionally, a 4-Hydroxyquinazoline derivative, IN17, showed a PARP1 IC50 of 0.47 ± 0.0032 μM. nih.gov
Histone Deacetylase (HDACi) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov Quinazoline-based scaffolds have been successfully employed in the design of potent HDAC inhibitors. nih.gov For example, a series of quinazoline-based derivatives were synthesized, leading to the identification of dual inhibitors of HDAC1 and HDAC6. nih.gov
In one study, two compounds demonstrated synergistic inhibition of HDAC1 and 6. nih.gov Compound 1 exhibited IC50 values of 31 nM and 16 nM against HDAC1 and 6, respectively, while compound 2 showed IC50 values of 37 nM and 25 nM against the same enzymes. nih.gov
Another series of novel 4-oxoquinazoline-based N-hydroxypropenamides were designed and evaluated for their HDAC inhibitory activity. acs.org These compounds showed good to potent activity, with compounds 10l and 10m being the most potent, exhibiting HDAC inhibitory activity in the low nanomolar range. acs.org Their IC50 values were approximately 2- to 3-fold more potent than the reference compound suberoylanilide hydroxamic acid (SAHA). acs.org
The table below presents the HDAC inhibitory activity of selected 4-oxoquinazoline-based N-hydroxypropenamides.
| Compound | HDAC IC50 (µM) |
|---|---|
| SAHA (Reference) | 0.121 |
| 10l | 0.041 |
| 10m | 0.044 |
Furthermore, novel quinazoline-4-(3H)-one derivatives have been developed as selective HDAC6 inhibitors, with compound 5b from one study showing an IC50 value of 150 nM. nih.gov
Modulation of ATP-binding Cassette (ABC) Transporters (In vitro)
ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in transporting various molecules across cellular membranes. Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a significant mechanism of multidrug resistance (MDR) in cancer cells, as they can efflux chemotherapeutic agents, reducing their intracellular concentration and efficacy. nih.govmdpi.com Quinazoline derivatives have emerged as a promising class of compounds capable of inhibiting these transporters, thereby reversing MDR. nih.govnih.gov
Recent studies have focused on synthesizing quinazoline derivatives to act as potent P-gp inhibitors. In one such study, a series of compounds were developed starting from 4-chloro-6-iodoquinazoline. nih.gov These derivatives were evaluated for their ability to potentiate the efficacy of doxorubicin (B1662922) (DOX) in the resistant MCF7/ADM cell line, which overexpresses P-gp. One particular analogue, Compound 14, demonstrated a remarkable ability to reverse doxorubicin resistance. nih.gov When combined with Compound 14, the half-maximal inhibitory concentration (IC50) of doxorubicin in MCF7/ADM cells was significantly reduced, indicating a potent inhibition of P-gp-mediated efflux. nih.gov The performance of this iodoquinazoline-derived analogue surpassed that of tariquidar, a third-generation P-gp inhibitor. nih.gov
The mechanism of action for many quinazoline-based inhibitors involves direct interaction with the transporter, often by competing with the substrate for binding. nih.gov Some quinazolinamine derivatives have been shown to alter the cellular localization of BCRP and P-gp, which contributes to the inhibition of drug efflux. nih.gov Structure-activity relationship (SAR) analyses have indicated that the substitution pattern on the quinazoline ring is crucial for inhibitory activity. For instance, electron-donating groups, such as methoxy (B1213986), have been shown to enhance P-gp inhibitory activity compared to electron-withdrawing groups. nih.gov
| Compound | Target Transporter | Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) |
|---|---|---|---|---|
| Compound 14 (derived from 4-chloro-6-iodoquinazoline) | P-glycoprotein (P-gp) | MCF7/ADM | Doxorubicin (DOX) | 83 |
| Tariquidar (Reference) | P-glycoprotein (P-gp) | MCF7/ADM | Doxorubicin (DOX) | 11.0 |
DNA Interaction Studies: Intercalation and Groove Binding
The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. These interactions can occur through two primary modes: intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, or groove binding, where the molecule fits into the minor or major grooves of the DNA. rsc.orgresearchgate.net The quinazoline scaffold, being a planar aromatic system, is a common feature in many compounds designed as DNA intercalators. nih.gov
Derivatives of the nih.govnih.govnih.govtriazolo[4,3-c]quinazoline scaffold have been designed and synthesized to function as DNA intercalators and topoisomerase II inhibitors. nih.gov These compounds typically possess a planar polyaromatic system (the quinazoline core), which is essential for insertion into the DNA helix, and side chains that can bind in the DNA grooves to enhance affinity. nih.govnih.gov The DNA binding affinity of these compounds has been quantified by measuring their ability to displace a fluorescent dye, such as methyl green, from DNA. The resulting IC50 values indicate the concentration of the compound required to achieve 50% inhibition of the dye-DNA complex. nih.govresearchgate.net
Studies on these triazoloquinazoline analogues have shown a range of DNA-binding affinities. For example, compounds designated as 16, 17, and 18 exhibited significant DNA binding, with IC50 values comparable to, and in some cases stronger than, the well-known intercalator doxorubicin. nih.gov The nature of the side chains attached to the quinazoline core was found to influence the binding affinity, with different amine substitutions affecting the cytotoxic activity. nih.gov
While intercalation is a common mode of interaction for planar quinazoline derivatives, other binding modes are also possible. For instance, some quinazoline-pyrimidine ligands have been investigated for their interaction with G-quadruplex (G4) DNA structures. diva-portal.org These studies suggest that the ligands bind to the flat, hydrophobic surfaces of the G-tetrads, which form the core of the G4 structure, though an intercalative binding mode could not be entirely ruled out. diva-portal.org Spectroscopic techniques such as UV-Visible spectroscopy and circular dichroism are often employed to elucidate the binding mode, with changes in the DNA spectrum upon ligand binding providing clues as to whether the interaction is intercalative or involves groove binding. nih.govmums.ac.ir
| Compound | DNA Binding Affinity (IC50, µM) |
|---|---|
| Compound 16 | 10.25 |
| Compound 17 | 11.09 |
| Compound 18 | 12.54 |
| Doxorubicin (Reference) | 5.64 |
Investigation of Gene Expression Regulation via Specific Protein Interactions
Quinazoline analogues have been shown to modulate gene expression by interacting with specific proteins that play a critical role in signal transduction and transcriptional regulation. Two key targets that have been identified are the Signal Transducer and Activator of Transcription 3 (STAT3) protein and the Nuclear Factor-kappa B (NF-κB) transcription factor complex. nih.govnih.gov
STAT3 is a transcription factor that is often constitutively activated in a wide variety of cancers, where it promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. nih.govpatsnap.com The activation of STAT3 is dependent on its phosphorylation, which allows it to dimerize and translocate to the nucleus to bind to the promoter regions of its target genes. nih.govnih.gov Certain novel quinazoline-based compounds have been designed to dually target G-quadruplex DNA and the STAT3 protein. nih.govacs.org In vitro studies have demonstrated that these quinazoline ligands can directly bind to the STAT3 protein and inhibit its phosphorylation-dependent activation. nih.gov This inhibition prevents the downstream signaling cascade that leads to the transcription of oncogenes. The reduction in phosphorylated STAT3 (pSTAT3) levels occurs in a dose-dependent manner upon treatment with these compounds. acs.org
Similarly, NF-κB is another transcription factor that is a key player in cancer and inflammatory responses. nih.gov It enhances cell proliferation and reduces apoptosis. Quinazoline-based compounds have been designed to bind to the p50 subunit of the NF-κB complex, thereby inhibiting its function. nih.govresearchgate.net Molecular docking studies have helped in designing quinazoline scaffolds with high binding affinity for the p50 subunit. Experimental validation has confirmed that these compounds can effectively inhibit NF-κB activity, leading to reduced proliferation of tumor cells. nih.gov The regulation of gene expression through these specific protein interactions highlights a sophisticated mechanism by which this compound analogues can exert their biological effects.
Computational Chemistry and Molecular Modeling Studies of 7 Iodoquinazolin 4 Amine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This technique is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 7-Iodoquinazolin-4-amine, to the active site of a target protein.
Research on analogous iodoquinazoline structures has demonstrated the utility of docking in identifying key interactions with various protein targets. For instance, docking studies on 2,4-disubstituted-6-iodoquinazoline derivatives have been performed against several human and bacterial proteins to explore their anticancer and antimicrobial potential. nih.govresearchgate.net These studies help elucidate how the iodo-substituted quinazoline (B50416) core orients itself within the binding pocket and which specific amino acid residues it interacts with.
Key interactions typically observed for quinazoline derivatives include:
Hydrogen Bonds: The nitrogen atoms in the quinazoline ring and the exocyclic amine group are prime candidates for forming hydrogen bonds with residues in the protein's active site.
Hydrophobic Interactions: The bicyclic quinazoline scaffold provides a significant hydrophobic surface that can interact with nonpolar residues.
Halogen Bonding: The iodine atom at the 7-position can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly contribute to binding affinity and selectivity.
Docking simulations for this compound would be instrumental in screening potential protein targets, such as protein kinases (e.g., EGFR, VEGFR), dihydrofolate reductase (DHFR), or carbonic anhydrases, and in predicting its binding orientation, which is the first step in rational drug design. nih.govnih.gov A typical output from a docking study includes a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction.
Table 1: Example of Molecular Docking Results for a Quinazoline Analog
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Dihydrofolate reductase (DHFR) | 6DE4 | Quinazolin-4(3H)-one derivative | -8.5 | Asp27, Arg57, Phe31 | Fictional data for illustration |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | 4-Anilinoquinazoline (B1210976) | -9.2 | Met793, Leu718, Cys797 | Fictional data for illustration |
| Carbonic Anhydrase XII (CAXII) | 7PUW | 6-Iodoquinazoline (B1454157) derivative | -8.45 | His94, Thr200, Trp209 | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds. nih.govresearchgate.net
For quinazoline derivatives, numerous QSAR studies have been conducted to guide the design of more potent inhibitors for various targets, particularly protein kinases. nih.govresearchgate.net These studies typically involve calculating a wide range of molecular descriptors:
Electronic Descriptors: Such as atomic charges and HOMO/LUMO energies, which describe the molecule's electronic properties and reactivity. researchgate.net
Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Such as LogP, which quantifies the molecule's lipophilicity and affects its ability to cross cell membranes.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Table 2: Common Descriptors Used in QSAR Models for Quinazoline Derivatives
| Descriptor Type | Examples | Influence on Activity |
| Electronic | Dipole Moment, HOMO/LUMO Energy | Affects ligand-receptor interactions and reaction propensity. semanticscholar.org |
| Steric | Molar Refractivity, Molar Volume | Influences the fit of the molecule into the binding pocket. semanticscholar.org |
| Hydrophobic | LogP (Partition Coefficient) | Impacts membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Kier & Hall Indices | Describes molecular shape, size, and degree of branching. |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule and their relative energies. For a semi-flexible molecule like this compound, understanding its preferred conformations is crucial because the biologically active conformation—the one that binds to the target—is not necessarily the lowest energy conformation in solution.
Computational methods like systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule. This process generates a variety of possible 3D structures. The energy of each conformation is then calculated using quantum mechanics (QM) or molecular mechanics (MM) methods to identify low-energy, stable conformers.
Energy landscape mapping provides a visual representation of these conformations and the energy barriers between them. This map helps to understand the molecule's flexibility and the likelihood of it adopting the specific shape required for binding to a biological target. While the quinazoline core is rigid, the exocyclic amino group has rotational freedom, and understanding its preferred orientations is important for predicting binding modes.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
Pharmacophore models for this compound can be developed based on its structure and known interactions of similar quinazoline inhibitors. nih.govresearchgate.net A typical pharmacophore model for a kinase inhibitor based on the quinazoline scaffold would likely include:
A hydrogen bond acceptor (from a quinazoline nitrogen).
A hydrogen bond donor (from the 4-amino group).
An aromatic ring feature (from the quinazoline core).
A potential halogen bond donor feature (from the iodine atom).
Once a reliable pharmacophore model is built, it can be used as a 3D query to perform virtual screening on large chemical databases. rasayanjournal.co.in This process rapidly filters millions of compounds to identify those that match the pharmacophore model, and are therefore more likely to be active against the target of interest. This approach is a highly efficient way to discover new chemical entities with the desired biological activity. nih.gov
Theoretical Studies on Reaction Mechanisms Involving this compound
Computational chemistry, particularly methods based on quantum mechanics, can be used to study the mechanisms of chemical reactions. For this compound, theoretical studies can provide valuable insights into its synthesis and reactivity.
For example, density functional theory (DFT) calculations can be employed to model the reaction pathway for the synthesis of the quinazoline ring or the introduction of the iodine substituent. These calculations can identify transition states, intermediates, and activation energies, helping to optimize reaction conditions and improve yields. One study on the synthesis of iodoquinazolines proposed a mechanism involving a titanium-induced iodination–cyclization of benzamides. dntb.gov.ua Theoretical calculations could validate such proposed mechanisms by determining the energetic feasibility of each step.
Furthermore, these studies can predict the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack, which is important for understanding its metabolic fate and potential off-target interactions.
Advanced Binding Free Energy Calculations and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. frontiersin.orgnih.gov MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological system. plos.orgyoutube.com
For a complex of this compound bound to a target protein, an MD simulation can:
Assess the stability of the docked pose over a period of nanoseconds. nih.gov
Reveal how water molecules at the interface mediate or stabilize the interaction.
Identify subtle conformational changes in both the ligand and the protein upon binding.
Following MD simulations, more accurate estimations of binding affinity can be obtained using advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods calculate the binding free energy by considering the energies of the complex, the free ligand, and the free protein. nih.govresearchgate.net
For the most accurate predictions, alchemical free energy calculation methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used. wustl.edunih.gov These computationally intensive techniques simulate the non-physical transformation of one ligand into another to calculate the relative binding free energy with very high accuracy, often within 1-2 kcal/mol of experimental values. nih.govdigitellinc.com These advanced calculations are critical for lead optimization, allowing for precise predictions of how small chemical modifications will impact binding affinity.
Table 3: Comparison of Computational Techniques for Studying Ligand-Target Interactions
| Technique | Primary Output | Computational Cost | Primary Application |
| Molecular Docking | Binding pose, Scoring function | Low | High-throughput virtual screening, Hit identification |
| MD Simulations | Trajectory of atomic motion, Stability | High | Assessing complex stability, Understanding dynamic interactions |
| MM/PBSA & MM/GBSA | Binding free energy estimate | Medium-High | Ranking compounds, Refining docking results |
| FEP / TI | Relative binding free energy | Very High | Lead optimization, Accurate affinity prediction |
Applications in Chemical Biology and Advanced Materials Research
7-Iodoquinazolin-4-amine as a Molecular Probe Scaffold
Molecular probes are essential tools in chemical biology for visualizing and studying the function of biomolecules in their native environment. The this compound scaffold is exceptionally well-suited for the construction of such probes due to its inherent biological relevance and synthetic tractability. The 4-aminoquinazoline core can be tailored to bind to specific biological targets, while the 7-iodo position provides a non-obtrusive site for the attachment of reporter groups, such as fluorophores or affinity tags, through robust chemical reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling. nih.gov
Design and Synthesis of Fluorescent Reporters for Kinase ATP Binding
The 4-aminoquinazoline core is a well-established pharmacophore for inhibiting protein kinases, as it effectively mimics the adenine (B156593) ring of ATP and forms key hydrogen bonds in the kinase hinge region. nih.gov This makes this compound an excellent starting point for designing fluorescent reporters to study kinase activity and inhibitor binding.
The design strategy involves leveraging the 4-aminoquinazoline portion as the kinase-binding element and utilizing the 7-iodo position as a covalent attachment point for a fluorophore. The synthesis would typically involve a palladium-catalyzed cross-coupling reaction between this compound and a boronic acid or alkyne derivative of a fluorescent dye. This approach ensures that the fluorophore is positioned away from the primary binding interface, minimizing interference with kinase recognition. The resulting fluorescent probe can then be used in assays to monitor kinase binding events through changes in fluorescence intensity, polarization, or lifetime.
Development of Chemical Probes for Bromodomains and Other Epigenetic Targets
Epigenetic reader domains, particularly bromodomains, are crucial regulators of gene expression and have emerged as important drug targets. researchgate.net Chemical probes are vital for understanding their function and validating them as therapeutic targets. nih.gov The quinazoline (B50416) scaffold has been identified as a viable core for developing inhibitors of these epigenetic proteins.
This compound serves as a key intermediate in the synthesis of diverse libraries of potential bromodomain inhibitors. The iodine atom allows for systematic chemical modifications using cross-coupling chemistry to explore the structure-activity relationships (SAR) required for potent and selective binding. By varying the substituent at the 7-position, researchers can optimize interactions with the acetyl-lysine binding pocket of different bromodomains, enabling the development of highly selective chemical probes for individual members of the bromodomain family, such as BRD4, BRD7, and BRD9.
Precursors for Proteolysis-Targeting Chimeras (PROTACs) Research
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.
Given that derivatives of this compound can be designed as potent ligands for targets like kinases and bromodomains, the parent compound is a critical precursor for PROTAC synthesis. The 7-iodo position is the logical and most common site for attaching the linker. The synthesis of a PROTAC using this scaffold typically involves a cross-coupling reaction at the C7 position to append a linker with a terminal functional group. This group is then used to attach the E3 ligase ligand, often through an amide bond formation. nih.gov The ability to easily vary the length and composition of the linker attached at the 7-position is crucial for optimizing the formation of a stable and efficient ternary complex (Target-PROTAC-E3 Ligase), which is essential for effective protein degradation.
Iodoquinazolines in Radiochemistry Research: Exploration as Imaging Agent Precursors
Non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) require radiolabeled probes to visualize and quantify biological processes in vivo. Iodoquinazolines, including this compound, are highly valuable precursors for these imaging agents.
The presence of an iodine atom in the molecule offers two primary pathways for radiolabeling:
Direct Radioiodination : The stable ¹²⁷I isotope can be substituted with a radioactive iodine isotope, such as ¹²³I or ¹³¹I for SPECT imaging, or ¹²⁴I for PET imaging. This direct labeling is often a straightforward way to produce a radiotracer.
Precursor for Other Radiotracers : The C-I bond is a versatile functional group for introducing other radioisotopes. For instance, it can be converted into a tributylstannyl derivative, which can then undergo a Stille coupling reaction with a radiolabeled precursor to introduce isotopes like fluorine-18 (B77423) ([¹⁸F]), the most commonly used radionuclide in PET imaging. mdpi.comnih.gov This synthetic flexibility allows researchers to develop quinazoline-based PET tracers for a wide range of biological targets. researchgate.net
Exploration of this compound in Chemical Material Science Applications
While the primary applications of this compound have been in chemical biology and medicinal chemistry, the photophysical properties of the quinazoline core suggest potential for use in material science. Quinazolinone derivatives, which are closely related, have been noted for their distinctive photophysical characteristics, including intense luminescence, large Stokes shifts, and significant photostability. researchgate.net
Although research into this compound for material science is not as developed, its aromatic, heterocyclic structure is characteristic of organic molecules used in optoelectronic applications. The iodine atom could serve as a site for polymerization or for introducing moieties that tune the electronic and photophysical properties of the resulting material. Potential, though currently underexplored, applications could include roles as components in organic light-emitting diodes (OLEDs), fluorescent sensors, or as building blocks for novel functional polymers. Further investigation is needed to fully characterize the material properties of this compound derivatives.
Future Research Directions and Outlook for 7 Iodoquinazolin 4 Amine
Emerging Synthetic Methodologies for Enhanced Derivatization
Future synthetic efforts concerning 7-Iodoquinazolin-4-amine will likely focus on innovative methods that offer greater efficiency, diversity, and sustainability in creating libraries of derivatives. The presence of the iodine atom is a key handle for a variety of cross-coupling reactions, making this compound a valuable building block.
Recent years have seen significant progress in the synthesis of quinazoline (B50416) derivatives, with a move towards more environmentally friendly and atom-efficient protocols. frontiersin.orgfrontiersin.org Methodologies such as microwave-assisted synthesis and multicomponent reactions (MCRs) are becoming increasingly prevalent for the rapid construction of the quinazoline scaffold. frontiersin.orgmdpi.comnih.gov Future research could adapt these modern techniques to the synthesis of this compound itself and its subsequent derivatization.
A primary area for future exploration will be the expanded use of metal-catalyzed cross-coupling reactions at the 7-position. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The development of novel catalysts and reaction conditions that are more tolerant of the amine functionality at the 4-position will be crucial. This will enable the direct and efficient diversification of the this compound core with a wide array of substituents, including aryl, heteroaryl, and alkyl groups. mdpi.com
Furthermore, the exploration of C-H activation strategies represents a promising frontier for the derivatization of the quinazoline core. While the iodine at the 7-position is a prime site for traditional cross-coupling, C-H activation could allow for the functionalization of other positions on the quinazoline ring system, leading to novel structural motifs.
The following table summarizes potential future synthetic approaches for the derivatization of this compound:
| Synthetic Approach | Potential Application for this compound Derivatization | Key Advantages |
| Advanced Metal-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the 7-iodo position to introduce diverse functional groups. | High efficiency, broad substrate scope, and well-established methodologies. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Rapid and efficient synthesis of this compound derivatives. nih.gov | Reduced reaction times, improved yields, and enhanced reaction control. frontiersin.org |
| Multicomponent Reactions (MCRs) | One-pot synthesis of complex quinazoline structures incorporating the 7-iodo and 4-amino functionalities. mdpi.com | High atom economy, operational simplicity, and rapid access to molecular diversity. |
| C-H Activation/Functionalization | Direct functionalization of other positions on the quinazoline ring, complementing the reactivity of the 7-iodo group. | Access to novel structural isomers and increased synthetic efficiency by avoiding pre-functionalization steps. |
| Flow Chemistry | Continuous and scalable production of this compound and its derivatives with precise control over reaction parameters. | Improved safety, scalability, and reproducibility. |
| Photoredox Catalysis | Mild and selective functionalization of the quinazoline core using visible light. frontiersin.org | Access to unique reaction pathways and functional group tolerance under mild conditions. |
Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level
Quinazoline derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. nih.govresearchgate.netsemanticscholar.org A key future research direction for this compound will be to elucidate the precise molecular mechanisms underlying its biological activities and those of its derivatives.
Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research. nih.govmdpi.com By systematically modifying the substituents at the 4- and 7-positions of the quinazoline core, researchers can probe the specific interactions that govern binding affinity and biological function. nih.gov The iodine atom at the 7-position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Future studies should explicitly investigate the role of this halogen bond in the interaction of this compound derivatives with their biological targets.
Advanced biophysical techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in providing atomic-level insights into the binding modes of these compounds. mdpi.com Determining the three-dimensional structures of this compound derivatives in complex with their target proteins will reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity and selectivity. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors. mdpi.com
Furthermore, understanding the downstream cellular consequences of target engagement is crucial. Techniques such as proteomics and transcriptomics can be employed to identify the cellular pathways that are modulated by this compound derivatives. This will provide a more comprehensive understanding of their mechanisms of action and may reveal novel therapeutic applications.
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. nih.govresearchgate.net For this compound, the integration of advanced computational approaches will be essential for accelerating the design and optimization of new derivatives with desired biological activities.
Molecular docking studies can be used to predict the binding poses and affinities of this compound derivatives within the active sites of target proteins. nih.govnih.govukaazpublications.com These in silico screening methods allow for the rapid evaluation of large virtual libraries of compounds, helping to prioritize the most promising candidates for synthesis and biological testing. nih.gov The development and application of more accurate scoring functions that can account for subtle effects like halogen bonding will be important for improving the predictive power of these models.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.govsapub.org These models can identify the key physicochemical properties that are important for activity and can be used to predict the potency of novel, unsynthesized compounds. sapub.org
Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between this compound derivatives and their biological targets. nih.gov These simulations can reveal the conformational changes that occur upon ligand binding and can help to explain the molecular basis of binding affinity and selectivity. nih.gov
The following table outlines key computational approaches and their potential applications in the rational design of this compound derivatives:
| Computational Approach | Application in Rational Design | Potential Outcome |
| Molecular Docking | Predicting the binding modes and affinities of derivatives to target proteins. | Identification of key interactions and prioritization of compounds for synthesis. nih.govukaazpublications.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity. | Prediction of the potency of new derivatives and guidance for lead optimization. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes. | Understanding the conformational changes upon binding and the stability of interactions. nih.gov |
| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups required for biological activity. | Guiding the design of novel scaffolds with improved properties. acs.org |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Rapid and cost-effective identification of novel lead compounds. nih.gov |
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Calculating the relative binding free energies of a series of related ligands. | Accurate prediction of ligand potency to guide medicinal chemistry efforts. |
Development of Novel Research Tools and Applications in Chemical Biology
Beyond its potential as a scaffold for therapeutic agents, this compound and its derivatives hold promise for the development of novel research tools for chemical biology. nih.gov The unique properties of the quinazoline core and the versatility of the iodo-substituent can be exploited to create probes for studying biological processes.
One exciting area of future research is the development of fluorescent probes based on the this compound scaffold. acs.orgnih.gov The quinazoline ring system can serve as a fluorophore, and modifications at the 7-position can be used to tune its photophysical properties or to introduce functionalities for targeting specific cellular components. rsc.org These probes could be used for a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. nih.govacs.org For instance, quinazoline-based fluorescent probes have been developed for imaging α1-adrenergic receptors. nih.gov
Another potential application is in the design of chemical probes for target identification and validation. The 7-iodo group can be used as a handle for the attachment of affinity tags or photoreactive groups. These probes can be used to isolate and identify the protein targets of biologically active this compound derivatives, a crucial step in understanding their mechanism of action.
Furthermore, the development of positron emission tomography (PET) probes based on the quinazoline scaffold is an emerging area of research. nih.gov The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423), onto the this compound core could enable the non-invasive imaging of biological targets in vivo. This would have significant applications in both preclinical research and clinical diagnostics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
